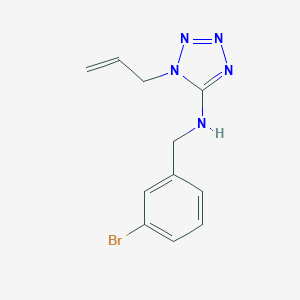![molecular formula C22H20FN5O2 B275553 (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275553.png)
(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound is a derivative of benzylamine and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine involves the activation of the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of blood pressure and has been shown to have vasodilatory effects. Activation of this receptor by (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine leads to the release of nitric oxide, which causes relaxation of the smooth muscles in blood vessels.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine have been extensively studied. This compound has been shown to have potent vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments is its potent vasodilatory effects. This compound can be used to study the effects of vasodilation on various physiological processes. Additionally, this compound has been shown to have anti-inflammatory effects, which can be beneficial in the study of various inflammatory diseases.
One of the limitations of using (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine in scientific research. One potential direction is the study of its effects on the immune system. This compound has been shown to have anti-inflammatory effects, and further research can help in understanding its potential use in the treatment of various immune-related diseases.
Another potential direction is the study of its effects on the nervous system. This compound has been shown to have neuroprotective effects, and further research can help in understanding its potential use in the treatment of various neurological disorders.
Conclusion
In conclusion, (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have potent vasodilatory and anti-inflammatory effects. Further research can help in understanding its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of (4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been achieved using different methods. One of the most common methods involves the reaction of 4-fluorobenzylamine with 3-methoxy-4-hydroxybenzaldehyde in the presence of a catalytic amount of acetic acid. This reaction leads to the formation of the Schiff base, which is then reduced using sodium borohydride to yield the desired compound.
Scientific Research Applications
(4-fluorobenzyl){3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been used in scientific research for various applications. One of the most significant applications of this compound is in the study of cardiovascular diseases. Studies have shown that this compound has potent vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular diseases.
properties
Molecular Formula |
C22H20FN5O2 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H20FN5O2/c1-29-21-13-17(15-24-14-16-7-10-18(23)11-8-16)9-12-20(21)30-22-25-26-27-28(22)19-5-3-2-4-6-19/h2-13,24H,14-15H2,1H3 |
InChI Key |
SETFOUHLQXWBIA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)F)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
![Methyl 4-(5-{[(pyridin-3-ylmethyl)amino]methyl}furan-2-yl)benzoate](/img/structure/B275475.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![1-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275478.png)
![3-[(2-Chlorobenzyl)amino]-4-methylbenzoic acid](/img/structure/B275481.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275482.png)
![N~1~-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazole-1,5-diamine](/img/structure/B275483.png)




![N-{3-[(4-fluorobenzyl)oxy]benzyl}-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275493.png)
